N,N-Dimethyl-his-ome

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

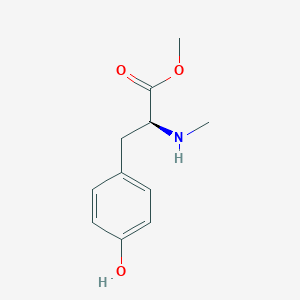

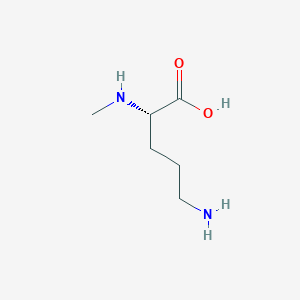

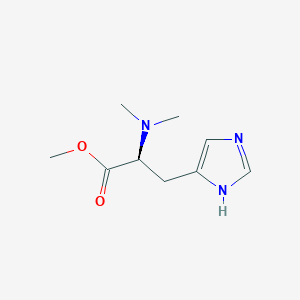

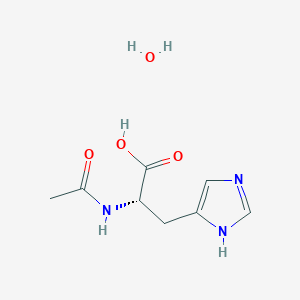

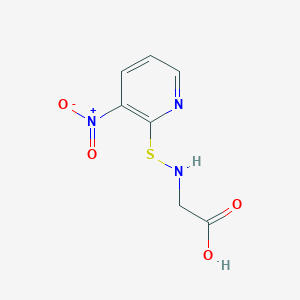

N,N-Dimethyl-his-ome is a compound with the molecular formula C9H15N3O2 . It has a molecular weight of 197.24 g/mol . The IUPAC name for this compound is methyl (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate .

Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-his-ome includes a dimethylamino group and a 1H-imidazol-5-yl group . The compound has one defined atom stereocenter . The InChI representation of the molecule is InChI=1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11)/t8-/m0/s1 .Physical And Chemical Properties Analysis

N,N-Dimethyl-his-ome has a molecular weight of 197.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 197.116426730 g/mol . The topological polar surface area of the compound is 58.2 Ų . The compound has a heavy atom count of 14 .Aplicaciones Científicas De Investigación

Fuel Synthesis and Environmental Impact

Polyoxymethylene dimethyl ethers (OME) are emerging as appealing oxygenated fuels that can be used in diesel engines with minimal modifications. The combustion of OME results in significantly reduced hazardous exhaust emissions, including lower soot formation due to the absence of C-to-C bonds. This allows for higher exhaust gas recirculation rates, reducing NOx emissions. Research efforts are focused on simplifying production processes by using simpler reactants and fewer steps, highlighting the need for systematic research on efficient catalysts and processes (Baranowski, Bahmanpour, & Kröcher, 2017).

Alternative Fuel for Engines

Dimethyl ether (DME) is identified as an attractive alternative to conventional diesel fuel for compression ignition engines, offering environmental conservation benefits and energy security. DME's superior atomization and vaporization characteristics, combined with its low NOx, HC, CO, and particularly PM emissions, present a viable solution to current challenges in diesel engine emissions. However, modifications in injector design and combustion system components are required to accommodate DME's low lubricity and to enhance its calorific value for broader application (Park & Lee, 2014).

Medical Research Applications

The sigma-1 receptor's interaction with N,N-dimethyltryptamine (DMT) suggests potential biological functions beyond its known psychotropic effects. The discovery that DMT is an endogenous ligand for the sigma-1 receptor indicates its possible role in cellular protective mechanisms, tissue protection, regeneration, and immunity. This opens avenues for future medical therapies leveraging DMT's adaptive mechanisms (Frecska, Szabo, Winkelman, Luna, & McKenna, 2013).

Occupational Health Perspectives

N,N-Dimethylformamide (DMF), used as an organic solvent in industrial settings, raises health concerns due to its hazardous effects on workers, particularly liver damage. Epidemiologic surveys and research aim to understand DMF-induced liver toxicity and potential carcinogenesis, emphasizing the need for stringent risk assessments and protective measures in workplaces (Kim & Kim, 2011).

Safety And Hazards

The safety data sheet for N,N-Dimethyl-his-ome suggests that it should be handled with good industrial hygiene and safety practice . It is advised to ensure adequate ventilation when handling the compound . The compound is intended for research and development use only and is not recommended for medicinal, household, or other uses .

Propiedades

IUPAC Name |

methyl (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIYETQVUKDKFP-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CN=CN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CN=CN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426532 |

Source

|

| Record name | N,N-Dimethyl-histidine-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-his-ome | |

CAS RN |

170227-64-2 |

Source

|

| Record name | N,N-Dimethyl-histidine-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)

![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)